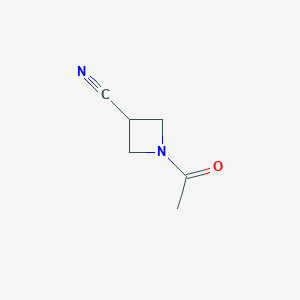

1-Acetylazetidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

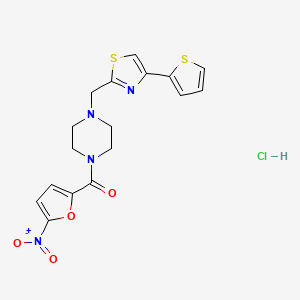

1-Acetylazetidine-3-carbonitrile is a chemical compound with the CAS Number: 2112395-13-6 . It has a molecular weight of 124.14 and is typically stored at room temperature . It is a useful research chemical and is often used in a variety of research applications .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C6H8N2O/c1-5(9)8-3-6(2-7)4-8/h6H,3-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 124.14 g/mol and its chemical formula is C6H8N2O .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Efficient Synthesis Processes : Research has demonstrated streamlined synthesis processes for related azetidine compounds, highlighting the role of similar nitrile-containing compounds in organic synthesis. For example, a two-step synthesis process for 3-amino-1-benzhydrylazetidine was reported, showcasing the utility of nitrile functionalities in synthesizing amino-substituted azetidines (Li et al., 2006).

Electrochemical and Photochemical Properties

- Electrochemiluminescence : A study on the electrochemiluminescence (ECL) of a pyridopyrimidine derivative demonstrates the potential of nitrile-containing compounds in developing efficient ECL materials with applications in sensing and imaging (Zhang et al., 2018).

- Electrocatalytic Applications : Research on electrophotocatalytic diamination of vicinal C–H bonds using acetonitrile as a nitrogen source illustrates the versatility of nitrile solvents in facilitating carbon-nitrogen bond formation, a key reaction in pharmaceutical synthesis (Shen & Lambert, 2021).

Supramolecular Chemistry

- Coordination Compounds : The formation of coordination polymers and the insight into structural, thermodynamic, and kinetic aspects demonstrate the utility of acetonitrile, a compound similar in reactivity to 1-Acetylazetidine-3-carbonitrile, in supramolecular chemistry (Näther et al., 2007).

Chemical Sensing

- Chemodosimetric Sensors : Research into the development of chemodosimetric sensors using naphthalimide trifluoroacetyl acetonate highlights the potential for nitrile derivatives in creating selective sensors for hazardous substances (Lee et al., 2013).

Safety and Hazards

Zukünftige Richtungen

While the future directions for 1-Acetylazetidine-3-carbonitrile specifically are not mentioned in the search results, azetidines as a class of compounds have seen remarkable advances in their chemistry and reactivity . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring new reaction protocols .

Eigenschaften

IUPAC Name |

1-acetylazetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)8-3-6(2-7)4-8/h6H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQZFAVTUWYUOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

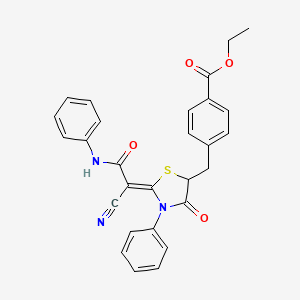

![(2-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2941717.png)

![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)

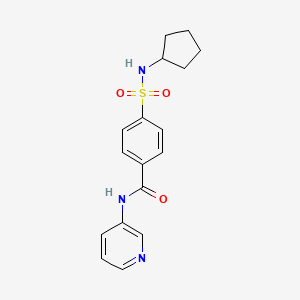

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2941738.png)

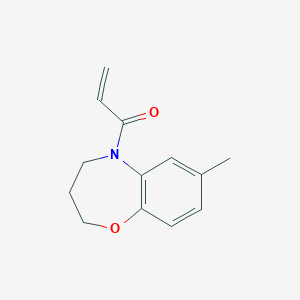

![3,4-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2941740.png)